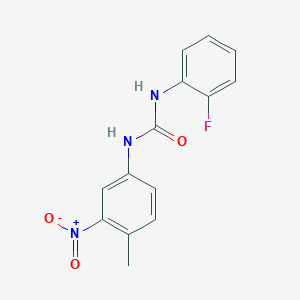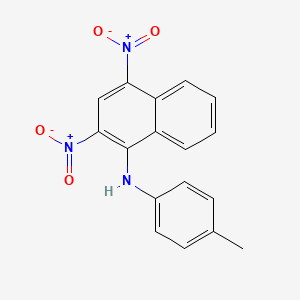![molecular formula C19H22O4 B5169205 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5169205.png)
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EPPPE and is synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone is not fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2) enzymes.
Biochemical and Physiological Effects:
Studies have shown that 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone has various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have antitumor and antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone in lab experiments is its potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties, making it a potentially useful compound for studying cancer and viral infections. One of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone. One potential area of research is in the development of new anti-inflammatory and analgesic agents. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, research could focus on the development of new synthesis methods for this compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone involves a series of chemical reactions. The process starts with the reaction of 2-ethoxyphenol with 3-chloropropylamine to form 2-(3-chloropropoxy)ethoxyphenol. This intermediate product is then reacted with 4-bromophenol to form 2-[3-(2-ethoxyphenoxy)propoxy]phenol. Finally, this compound is reacted with acetic anhydride to produce 1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone.
Aplicaciones Científicas De Investigación
1-{2-[3-(2-ethoxyphenoxy)propoxy]phenyl}ethanone has been studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of medicinal chemistry. Studies have shown that this compound has potential as an anti-inflammatory and analgesic agent. Additionally, it has been shown to have antitumor and antiviral properties.
Propiedades
IUPAC Name |
1-[2-[3-(2-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-18-11-6-7-12-19(18)23-14-8-13-22-17-10-5-4-9-16(17)15(2)20/h4-7,9-12H,3,8,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTUDVYOLNHDMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5169124.png)

![dimethyl 2-{[(4-tert-butylphenyl)sulfonyl]amino}terephthalate](/img/structure/B5169139.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B5169146.png)
![2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5169150.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5169151.png)




![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1,3-diphenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5169174.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}piperidine](/img/structure/B5169183.png)

![N-(2-methoxyphenyl)-N'-(1-{1-[(3-methylphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5169216.png)